molecular formula C10H10ClFO2 B13318441 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid

2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B13318441
M. Wt: 216.63 g/mol
InChI Key: YCFLGEVDORAEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid is an organic compound with the CAS Registry Number 1864447-63-1 . It is characterized by the molecular formula C 10 H 10 ClFO 2 and has a molecular weight of 216.64 g/mol . The compound's structure features a propanoic acid chain substituted at the benzene ring with chloro, fluoro, and methyl functional groups, making it a versatile and complex building block in synthetic chemistry . As a phenylpropanoic acid derivative, it serves as a crucial intermediate in medicinal chemistry and agrochemical research for the synthesis of more complex molecules. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-5(10(13)14)7-3-4-8(11)6(2)9(7)12/h3-5H,1-2H3,(H,13,14)

InChI Key

YCFLGEVDORAEEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(C)C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

solubility of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid

Foreword: From Molecular Structure to Practical Application

As a Senior Application Scientist, my experience is rooted in bridging the gap between theoretical molecular properties and tangible experimental outcomes. The solubility of a novel chemical entity, such as 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid, is not merely a physical constant; it is a critical determinant of its entire development lifecycle. From influencing bioavailability in preclinical studies to dictating formulation strategies and process chemistry, a comprehensive understanding of a compound's solubility is paramount.

This guide is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this specific molecule. We will begin by dissecting its structure to predict its behavior, then outline a robust, field-proven methodology for its empirical determination. This document is intended for the hands-on researcher and drug development professional, offering both the "why" behind the science and the "how" for the laboratory.

Part 1: Theoretical Physicochemical Analysis & Solubility Prediction

Before any empirical testing, a thorough analysis of the molecular structure provides invaluable insight into the expected solubility profile. The principle of "like dissolves like" is our primary guide, which, in chemical terms, relates to the polarity, hydrogen bonding capacity, and overall intermolecular forces of the solute and the solvent.

Molecular Structure Deconstruction

The structure of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid presents distinct regions of differing polarity:

  • The Polar "Head": The Propanoic Acid Moiety (-CH(CH₃)COOH)

    • This carboxylic acid group is the primary polar, hydrophilic center of the molecule.

    • It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).

    • Crucially, it is a weak acid. Its ionization state is dependent on the pH of the medium.[1][2] In environments with a pH above its dissociation constant (pKa), the group will be deprotonated to its carboxylate form (-COO⁻), which is significantly more polar and water-soluble. Conversely, at a pH below its pKa, it will be in its neutral, less soluble form.[3] This pH-dependent solubility is a critical factor in pharmaceutical development.[1][4]

  • The Nonpolar "Tail": The Substituted Phenyl Ring

    • The phenyl ring itself is inherently lipophilic (hydrophobic).

    • The substituents—chloro (Cl) , fluoro (F) , and methyl (CH₃) —all contribute to increasing the lipophilicity of the molecule. These groups increase the molecular volume and surface area without adding significant hydrogen bonding capability, thereby favoring dissolution in nonpolar, organic solvents.

Predicting Solubility Across Solvent Classes

Based on this structural duality, we can predict the compound's general solubility:

  • Aqueous Solvents (e.g., Water, Buffers): The intrinsic solubility of the neutral form is expected to be very low due to the lipophilic phenyl ring. However, solubility will increase significantly in aqueous buffers with a pH above the compound's pKa.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with the carboxylic acid group. Their lower overall polarity compared to water will also accommodate the nonpolar ring. Therefore, moderate to good solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents possess strong dipoles that can interact with the polar carboxylic acid group but do not donate hydrogen bonds. They are excellent solvents for molecules of this type, and high solubility is expected.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The strong intermolecular forces (hydrogen bonding) of the carboxylic acid groups will make it difficult for these nonpolar solvents to break the solute-solute interactions. Consequently, very poor solubility is predicted.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction and rational solvent selection, the Hansen Solubility Parameters (HSP) framework is an invaluable tool.[5] HSP dissects the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible.[6][7] While the HSP for our target compound is unknown, it can be determined experimentally by assessing its solubility in a range of solvents with known HSP values. This allows for the creation of a "solubility sphere" in 3D Hansen space, providing a powerful model to predict solubility in any other solvent or solvent blend.[8]

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a rigorous, validated experimental method is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and straightforwardness.[9][10]

Objective

To determine the equilibrium solubility of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid in a selection of relevant solvents at a controlled temperature (e.g., 25°C for standard conditions or 37°C for physiological relevance).

Core Protocol: Saturation Shake-Flask Method

This protocol is designed as a self-validating system. The key is to ensure that true equilibrium is reached and that the solid form of the compound does not change during the experiment.

Materials and Equipment:

  • 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid (solid, characterized)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge capable of temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pH meter

  • Validated HPLC-UV or UPLC-UV system

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The excess should be clearly visible to ensure a saturated solution is maintained throughout the experiment.[9] For example, add ~10 mg of the compound to 2 mL of each test solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed.[11] The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause splashing.

  • Establishing Equilibrium: Equilibrium is not assumed; it is proven. To do this, continue agitation for a predetermined period, taking samples at multiple time points (e.g., 24, 48, and 72 hours).[12] Equilibrium is confirmed when the measured concentration between two consecutive time points is statistically insignificant (e.g., <5% difference).[10]

  • Phase Separation: Once equilibrium is established, allow the vials to rest at the experimental temperature for a short period to allow for sedimentation. Then, centrifuge the vials at the same temperature to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation due to temperature changes, immediately filter the aliquot using a syringe filter and dilute it with a suitable mobile phase or solvent.[12] Record the dilution factor accurately.

  • Quantification: Analyze the concentration of the diluted samples using a pre-validated HPLC-UV method against a standard calibration curve.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from at least one of the vials. Analyze it using a technique like XRPD or DSC to confirm that no polymorphic transformation or solvation has occurred during the experiment.

  • pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly.[9]

Part 3: Data Presentation and Visualization

Clear data presentation and process visualization are essential for interpretation and reporting.

Quantitative Solubility Data Summary

The results of the experimental determination should be summarized in a clear, comparative format.

SolventSolvent ClassTemperature (°C)Equilibrium Solubility (mg/mL)
Water (Deionized)Polar Protic37.0Experimental Value
Phosphate Buffer pH 7.4Polar Protic37.0Experimental Value
0.1 M HCl (pH ~1.2)Polar Protic37.0Experimental Value
EthanolPolar Protic25.0Experimental Value
MethanolPolar Protic25.0Experimental Value
AcetonePolar Aprotic25.0Experimental Value
AcetonitrilePolar Aprotic25.0Experimental Value
Tetrahydrofuran (THF)Polar Aprotic25.0Experimental Value
Dichloromethane (DCM)Nonpolar25.0Experimental Value
TolueneNonpolar25.0Experimental Value
Mandatory Visualizations

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add Excess Solid to Solvent equil1 Agitate at Constant Temp. prep1->equil1 equil2 Sample at T1, T2, T3 (e.g., 24, 48, 72h) equil1->equil2 equil3 Confirm Equilibrium (Conc. Plateau) equil2->equil3 sep1 Centrifuge at Constant Temp. equil3->sep1 ana3 Analyze Residual Solid (XRPD/DSC) equil3->ana3 sep2 Filter Supernatant (0.22 µm) sep1->sep2 ana1 Dilute Sample Accurately sep2->ana1 ana2 Quantify via Validated HPLC ana1->ana2

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

G solute -COOH Phenyl-Cl-F-CH3 ethanol Ethanol (Polar Protic) solute:head->ethanol H-Bonding (Strong) solute:tail->ethanol Dispersion (Moderate) acetone Acetone (Polar Aprotic) solute:head->acetone Dipole-Dipole (Strong) solute:tail->acetone Dispersion (Moderate) hexane Hexane (Nonpolar) solute:head->hexane Interaction (Very Weak) solute:tail->hexane Dispersion (Favorable)

Caption: Predicted Intermolecular Forces Governing Solubility.

References

  • The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs. Retrieved from [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • pKa & LogP Analysis Services. (n.d.). The Solubility Company. Retrieved from [Link]

  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. Retrieved from [Link]

  • Hansen solubility parameters (HSP). (n.d.). ResearchGate. Retrieved from [Link]

  • Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hansen, C. M. (2000). Solubility Parameters- An Introduction. Scribd. Retrieved from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2018). Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from [Link]

  • Ferreira, L. A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Oreopoulou, A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Retrieved from [Link]

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. Retrieved from [Link]

  • Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. (2018). World Health Organization. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Retrieved from [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. (2019). World Health Organization. Retrieved from [Link]

  • USP <1236> Solubility Measurements. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Delivery Basics: pKa, logD, Solubility, Molecular Weight, pH & Dosage Form Selection Simplified. (2025). YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-2402 Subject: Yield Improvement & Troubleshooting for Alpha-Aryl Propanoic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Hub

User Context: You are attempting to synthesize 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid . The Challenge: This molecule presents a "Perfect Storm" of steric and electronic challenges:

  • Ortho-Fluoro Effect: The fluorine at the 2-position creates significant steric hindrance for coupling at the 1-position.

  • Chemoselectivity: The presence of a 4-Chloro substituent risks competitive oxidative addition if the catalyst is not highly selective for the leaving group (Br/I) over the Cl.

  • Electronic Deactivation: The 2-Fluoro group withdraws electron density, potentially destabilizing cationic intermediates, while the 3-Methyl group adds bulk.

Select Your Current Route for Troubleshooting:

SymptomProbable CauseImmediate Action
Low Conversion (<30%) Catalyst death due to steric bulk (Ortho-F).Switch to Route A with bulky ligands (e.g.,

).
Dehalogenation (Loss of Cl) Pd-insertion into Ar-Cl bond.Lower Temp (<80°C); Ensure precursor is Bromo -arene, not Chloro.
Dimethylation Impurity Over-alkylation (if using Route B).Switch to Route A (Arylation) or use "Inverse Addition" in Route B.
Racemization Harsh hydrolysis conditions.Use enzymatic hydrolysis or mild LiOH/THF saponification.

Recommended Synthetic Pathway (Route A)

Method: Pd-Catalyzed -Arylation of t-Butyl Propionate

This is the Gold Standard for high-yield synthesis of hindered profens. Unlike the classical methylation of phenylacetic acids (Route B), this method avoids poly-alkylation and tolerates the 4-chloro substituent if executed correctly.

The Protocol

Reaction Scheme:



Reagents & Stoichiometry:

  • Aryl Halide: 1-Bromo-4-chloro-2-fluoro-3-methylbenzene (1.0 equiv)

    • Critical: Do NOT use the 1-Chloro analog; the Pd will not discriminate between the 1-Cl and 4-Cl positions effectively.

  • Nucleophile: t-Butyl Propionate (1.2 equiv)

    • Why t-Butyl? It prevents self-condensation (Claisen) side reactions common with ethyl esters.

  • Base: LiHMDS (Lithium Hexamethyldisilazide) (2.2 equiv)

    • Why? We need a non-nucleophilic strong base to generate the enolate quantitatively.

  • Catalyst Precursor:

    
     (2 mol%)
    
  • Ligand:

    
     (Tri-tert-butylphosphine) (2-4 mol%)
    
    • Alt Ligand: Q-Phos or BrettPhos (if

      
       fails).
      
  • Solvent: Toluene or THF (Anhydrous).

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under strict Argon Schlenk line, mix

    
     and 
    
    
    
    in Toluene. Stir for 10 mins until the solution turns from dark purple to orange/yellow (formation of active
    
    
    species).
  • Enolate Formation: In a separate flask, cool Toluene/THF solution of t-Butyl Propionate to -78°C. Add LiHMDS slowly. Stir for 30 mins.

  • Coupling: Add the Aryl Bromide to the catalyst solution. Then, transfer the Enolate solution into the Catalyst/Aryl Bromide mixture via cannula.

    • Note: Mixing order matters. Pre-forming the oxidative addition complex (Ar-Pd-Br) helps overcome the steric barrier of the 2-Fluoro group.

  • Heating: Warm to Room Temperature. If conversion is slow, heat to 60°C .

    • Warning: Do NOT exceed 80°C. Higher temps promote insertion into the 4-Chloro bond.

  • Hydrolysis: Treat the isolated t-butyl ester with TFA/DCM (1:1) at 0°C to cleave the ester without racemizing the alpha-center.

Troubleshooting Guide (FAQ)

Q1: I am seeing significant amounts of "des-chloro" product (2-fluoro-3-methylphenylpropanoic acid). Why?

A: This is "Hydrodehalogenation."

  • Mechanism: The Palladium is inserting into the C-Cl bond (at position 4) and then undergoing beta-hydride elimination or reduction.

  • The Fix:

    • Check Ligand: Ensure you are using a bulky alkyl phosphine (

      
      ). Aryl phosphines (like 
      
      
      
      ) are less electron-rich and slow down the oxidative addition into the C-Br bond, giving the catalyst "time" to attack the C-Cl bond.
    • Lower Temperature: Keep reaction

      
      . The activation energy for C-Cl insertion is higher than C-Br.
      
    • Solvent Switch: Switch from THF to Toluene. Ethereal solvents can sometimes act as hydride sources.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

A: This is likely Enolate Decomposition or Product Inhibition .

  • The Fix: The 2-Fluoro group makes the coupling sterically difficult. The formed product (alpha-aryl ester) is quite bulky and might coordinate to the Pd, poisoning it.

  • Try: Use ZnCl2 as an additive (0.5 equiv). Generating the Zinc Enolate (Reformatsky-type intermediate) often accelerates coupling with sterically hindered ortho-substituted arenes [1].

Q3: Can I use the cheaper Route B (Methylation of Phenylacetic Acid)?

A: Yes, but yield is usually lower (40-60%) due to the "Dimethylation" impurity.

  • If you must use Route B:

    • Substrate: 2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid.

    • Base: Use 2.2 equiv LDA at -78°C .

    • Crucial Trick: Add the Methyl Iodide (MeI) as a dilute solution very slowly. If local concentration of MeI is high, the mono-methylated product will exchange protons with the starting material and react again, forming the dimethyl impurity.

Visualizations & Logic Maps

Diagram 1: Decision Tree for Yield Optimization

Caption: Logic flow for selecting the correct optimization pathway based on observed impurities.

OptimizationLogic Start Start: Low Yield Analysis CheckImpurity Analyze Impurity Profile (LCMS/NMR) Start->CheckImpurity Imp_DesHalo Impurity: Des-Chloro Product (Cl atom lost) CheckImpurity->Imp_DesHalo Mass = M-34 Imp_StartMat Impurity: Unreacted SM (Stalled Reaction) CheckImpurity->Imp_StartMat Mass = SM Imp_DiMe Impurity: Dimethylated (If using Route B) CheckImpurity->Imp_DiMe Mass = M+14 Sol_Ligand Action: Switch to P(t-Bu)3 Reduce Temp to 60°C Imp_DesHalo->Sol_Ligand Sol_Zinc Action: Add ZnCl2 (0.5 eq) Use Silyl Ketene Acetal Imp_StartMat->Sol_Zinc Sol_RouteA Action: ABANDON Route B Switch to Route A (Pd-Arylation) Imp_DiMe->Sol_RouteA

Diagram 2: The "Ortho-Effect" Mechanistic Bottleneck

Caption: Visualization of the steric clash between the 2-Fluoro group and the Palladium center during the critical reductive elimination step.

Mechanism cluster_0 Critical Failure Point Pd_OxAdd Oxidative Addition Complex (Ar-Pd-Br) Enolate Enolate Attack Pd_OxAdd->Enolate LiHMDS Transition Transition State (Steric Clash: F vs Ligand) Enolate->Transition Product Reductive Elimination (C-C Bond Formed) Transition->Product Requires Bulky Ligand to force geometry

References

  • Hama, T., Hartwig, J. F. (2008). "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 130(44), 14733–14745.

  • Jorgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). "Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565.

  • Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245.

  • Organic Chemistry Portal. (2024). "Palladium-Catalyzed alpha-Arylation of Esters." Organic Chemistry Portal Technical Guides.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Bromo-4-chloro-2-fluoro-3-methylbenzene and handle Palladium catalysts in a well-ventilated fume hood.

Technical Support Center: Synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions (FAQs) that may arise during your synthetic campaigns. The unique substitution pattern of the target molecule presents specific challenges, and this resource aims to equip you with the knowledge to identify, mitigate, and resolve common issues, particularly the formation of unwanted side products.

Section 1: Navigating the Synthetic Landscape - Plausible Routes and Key Challenges

The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid, a polysubstituted arylpropionic acid, can be approached through several established methodologies for profen-class molecules. The choice of synthetic route will inherently dictate the potential side products. Below, we address common questions regarding the overall synthetic strategy.

Q1: What are the most likely synthetic pathways to prepare 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid?

dot

Caption: Plausible retrosynthetic pathways for the target molecule.

  • Pathway A: Via a Phenylacetonitrile Intermediate: This route typically involves the chloromethylation or bromomethylation of 1-chloro-3-fluoro-2-methylbenzene, followed by cyanation to give 2-(4-chloro-2-fluoro-3-methylphenyl)acetonitrile. Subsequent α-methylation and hydrolysis yield the desired product.[3]

  • Pathway B: Via an Acetophenone Intermediate: This common approach for profens involves the Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene to form 4-chloro-2-fluoro-3-methylacetophenone.[4][5] This ketone can then be converted to the propanoic acid through several methods, including the Willgerodt-Kindler reaction followed by hydrolysis, or a Darzens condensation sequence.[6][7]

Each of these pathways has its own set of potential side reactions, which we will address in the following sections.

Section 2: Troubleshooting the Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene is a critical step in Pathway B. The directing effects of the substituents play a crucial role in determining the regioselectivity and the formation of isomeric impurities.

Q2: I am getting a mixture of isomers during the Friedel-Crafts acylation. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge in the synthesis of polysubstituted benzenes.[8] In the case of 1-chloro-3-fluoro-2-methylbenzene, the directing effects of the three substituents are as follows:

  • -Cl: Ortho, para-directing (deactivating)

  • -F: Ortho, para-directing (deactivating)[9]

  • -CH₃: Ortho, para-directing (activating)

The substitution pattern is complex, and predicting the major product can be challenging. The methyl group is an activator, while the halogens are deactivators.[10] The fluorine and chlorine direct to the positions ortho and para to themselves. The most likely positions for acylation are C4 and C6. Steric hindrance from the methyl group at C3 may disfavor substitution at C2 and C4 to some extent.

Troubleshooting Strategies:

  • Catalyst Choice: The choice of Lewis acid can influence regioselectivity. While AlCl₃ is common, other catalysts like FeCl₃, SnCl₄, or solid acid catalysts can be explored.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with different solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) may be beneficial.

Q3: My Friedel-Crafts acylation is sluggish or fails completely. What are the likely causes?

A3: Several factors can lead to low or no yield in Friedel-Crafts acylations.[11]

Potential Cause Explanation Troubleshooting Steps
Catalyst Deactivation Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate the catalyst.[11]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Substrate Deactivation The presence of two deactivating halogen groups on the aromatic ring reduces its nucleophilicity, making it less reactive towards electrophilic substitution.[12]Use a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride). Employ a stronger Lewis acid or a higher reaction temperature, though this may impact selectivity.
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, effectively sequestering it. A stoichiometric amount of the catalyst is often necessary.[11][13]Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent.

dot

FC_Troubleshooting Start Friedel-Crafts Acylation Fails Cause1 Catalyst Deactivation (Moisture Sensitivity) Start->Cause1 Cause2 Substrate Deactivation (Electron Withdrawing Groups) Start->Cause2 Cause3 Insufficient Catalyst (Product Complexation) Start->Cause3 Solution1 Use Anhydrous Conditions (Dry Glassware, Solvents, Inert Atmosphere) Cause1->Solution1 Solution2 Increase Reactivity (Stronger Lewis Acid, Higher Temp.) Cause2->Solution2 Solution3 Use Stoichiometric Amount of Catalyst Cause3->Solution3

Caption: Troubleshooting workflow for failed Friedel-Crafts acylation.

Q4: What are other potential side products in the Friedel-Crafts acylation step?

A4: Besides regioisomers, other side products can include:

  • Polyacylation Products: Although the first acyl group deactivates the ring, forcing conditions (high temperature, long reaction times, excess acylating agent) can lead to the introduction of a second acyl group.[9]

  • Dehalogenation Products: Under harsh conditions, the halogen substituents on the aromatic ring may be susceptible to removal.

  • Rearrangement Products (less common in acylation): While more prevalent in Friedel-Crafts alkylation, rearrangement of the acyl group is generally not observed.[6]

Section 3: Challenges in the Conversion of the Acetophenone Intermediate

Once the 4-chloro-2-fluoro-3-methylacetophenone intermediate is obtained, its conversion to the propanoic acid can also be a source of impurities.

Q5: What are the common side products of the Willgerodt-Kindler reaction?

A5: The Willgerodt-Kindler reaction, which converts an aryl ketone to a thioamide (subsequently hydrolyzed to a carboxylic acid), can be a robust method, but it is not without its challenges.[6][7][14]

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted ketone as a major impurity.

  • Formation of Complex Mixtures: The reaction often proceeds through a series of complex intermediates, and under non-optimized conditions, can lead to a mixture of sulfur-containing byproducts.[15]

  • Hydrolysis of the Thioamide: The intermediate thioamide can be hydrolyzed to the corresponding amide, which may be difficult to hydrolyze further to the carboxylic acid.

Troubleshooting the Willgerodt-Kindler Reaction:

  • Reaction Conditions: The temperature and reaction time are critical. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for this transformation.[14]

  • Reagent Stoichiometry: The ratio of the ketone, amine (often morpholine), and sulfur should be carefully optimized.

Q6: I am observing racemization of my final product. What could be the cause?

A6: If you are performing a chiral synthesis or a resolution to obtain a single enantiomer, racemization is a significant concern. The alpha-proton of 2-arylpropionic acids is acidic and can be abstracted under basic conditions, leading to racemization through the formation of a planar enolate intermediate.[16]

Mitigation Strategies for Racemization:

  • Avoid Strong Bases: During workup and purification, avoid prolonged exposure to strong basic conditions.

  • Temperature Control: Keep the temperature as low as possible during any steps where a base is present.

  • Chiral Resolution as the Final Step: If racemization is unavoidable during the synthesis, consider performing a chiral resolution of the final racemic product. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation and liberation of the desired enantiomer.

Section 4: Navigating the Phenylacetonitrile Pathway

This alternative route also presents its own set of potential pitfalls.

Q7: What are the potential side products during the hydrolysis of the nitrile intermediate?

A7: The hydrolysis of 2-(4-chloro-2-fluoro-3-methylphenyl)propionitrile to the carboxylic acid is typically carried out under acidic or basic conditions.[17]

  • Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage, especially under milder conditions.[10][18] This results in the formation of 2-(4-chloro-2-fluoro-3-methylphenyl)propanamide as a significant impurity.

  • Decarboxylation: If the hydrolysis is performed under harsh acidic conditions and at high temperatures, decarboxylation of the final product to form 1-chloro-4-ethyl-3-fluoro-2-methylbenzene is a possibility.

  • Side reactions of the nitrile group: Under strongly basic conditions, other reactions of the nitrile group can occur.[19]

Troubleshooting Nitrile Hydrolysis:

  • Reaction Conditions: A two-stage hydrolysis, where the nitrile is first converted to the amide under controlled conditions, followed by a more vigorous hydrolysis of the amide, can sometimes provide cleaner results.

  • Monitoring the Reaction: Closely monitor the reaction progress by techniques like TLC or HPLC to ensure complete conversion to the carboxylic acid without significant degradation.

Section 5: General Troubleshooting and Purification

Q8: I have a complex mixture of products. What are the best general strategies for purification?

A8: The purification of the final product from a mixture of structurally similar impurities can be challenging.

Purification Technique Applicability Considerations
Recrystallization Often effective for removing small amounts of impurities with different solubilities.Finding a suitable solvent system is key. A mixture of solvents may be required.
Column Chromatography A versatile technique for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent for large-scale purifications.
Preparative HPLC Offers high-resolution separation and is suitable for isolating pure compounds from complex mixtures.Can be expensive and may not be practical for very large quantities.
Chiral Chromatography/Resolution Essential for separating enantiomers if a racemic mixture is produced.[20]Requires specialized chiral stationary phases or the use of resolving agents.[9]

References

  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem Technical Support.
  • ResearchGate. (n.d.). Approaches to the synthesis of loxoprofen 2.9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Loxoprofen-impurities. Retrieved from [Link]

  • Konno, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7355-7368. [Link]

  • Whelpton, R., & Strang, D. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 434, 315-321. [Link]

  • Fiveable. (2025). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes.
  • Patsnap. (2022). Preparation method of loxoprofen sodium degradation impurity. Eureka. [Link]

  • BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem Technical Support.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • SciSpace. (2017).
  • Sciencemadness.org. (n.d.). The Willgerodt Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Google Patents. (n.d.). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • TCI Chemicals. (n.d.).
  • ResearchGate. (n.d.). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in Electrophilic Substitution of 1-Chloro-3-(2-nitrovinyl)benzene.
  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • ResearchGate. (n.d.). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]

  • Frontiers. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]

  • YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism.
  • Google Patents. (n.d.).
  • PubMed. (2009). Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities. [Link]

  • Academia.edu. (n.d.). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
  • PMC. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene.
  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Doc Brown's Advanced A Level Organic Chemistry. (n.d.). Methods of preparing nitriles reagents equations physical properties chemical reactions use in synthesis hydrolysis reduction of nitriles.
  • tebu-bio. (2024). The step-by-step guide to understanding Protein Synthesis and Gene Expression.
  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate your experimental success.

Introduction

The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid, a polysubstituted arylpropanoic acid, presents unique challenges due to the electronic and steric effects of the substituents on the aromatic ring. This guide will walk you through a plausible synthetic route, focusing on the critical steps of Friedel-Crafts acylation and subsequent hydrolysis, providing insights into reaction optimization and troubleshooting common issues.

A likely synthetic pathway commences with a Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene, followed by the hydrolysis of the resulting propiophenone intermediate to yield the target carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid?

A1: A prevalent method involves a two-step process. The first step is a Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene with propionyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(4-chloro-2-fluoro-3-methylphenyl)propan-1-one.[1] The second step is the hydrolysis of this intermediate to the desired 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid.

Q2: What are the main challenges in the Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene?

A2: The primary challenge is controlling the regioselectivity of the acylation. The benzene ring has three substituents with competing directing effects:

  • Chloro (-Cl): Weakly deactivating, ortho-, para-director.[2]

  • Fluoro (-F): Weakly deactivating, ortho-, para-director.[3]

  • Methyl (-CH₃): Activating, ortho-, para-director.[4]

The interplay of these effects, along with steric hindrance from the methyl group, can lead to a mixture of isomers. The desired product results from acylation at the 6-position, para to the activating methyl group and ortho to the chloro group.

Q3: How can I improve the yield and purity of the final product?

A3: Optimizing reaction conditions at each step is crucial. For the Friedel-Crafts acylation, careful selection of the Lewis acid catalyst, solvent, and temperature can influence regioselectivity.[5] For the hydrolysis step, ensuring complete conversion and using an appropriate workup procedure will maximize yield. Purification of the final product can be achieved through recrystallization or column chromatography.[6]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Possible Causes:

  • Inactive Catalyst: Aluminum chloride is highly hygroscopic and will lose activity upon exposure to moisture.

  • Poor Regioselectivity: Formation of multiple isomers will lower the yield of the desired product.

  • Deactivated Ring: The presence of two deactivating halogen substituents can make the Friedel-Crafts reaction sluggish.[7]

  • Sub-optimal Temperature: The reaction temperature can significantly affect the reaction rate and selectivity.[8]

Solutions:

  • Catalyst Handling: Use freshly opened, anhydrous aluminum chloride and handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. The choice of solvent can influence the solubility of the reaction complex and affect the product ratio.[9][10]

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to control the initial exothermic reaction and may improve selectivity.

  • Catalyst Loading: A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[11]

Issue 2: Incomplete Hydrolysis of the Propiophenone Intermediate

Possible Causes:

  • Steric Hindrance: The propiophenone intermediate may be sterically hindered, slowing down the rate of hydrolysis.[12]

  • Insufficient Reaction Time or Temperature: The hydrolysis of hindered esters or ketones may require more forcing conditions.[13]

  • Inadequate Base Concentration: Insufficient base will lead to incomplete reaction.

Solutions:

  • Reaction Conditions: Increase the reaction temperature and/or prolong the reaction time. Using a co-solvent like THF or ethanol can improve solubility.[14]

  • Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used. For very hindered substrates, stronger bases or alternative methods might be necessary.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

Issue 3: Difficulty in Purifying the Final Product

Possible Causes:

  • Presence of Isomeric Impurities: Isomers formed during the Friedel-Crafts acylation can be difficult to separate from the desired product.

  • Residual Starting Material or Intermediates: Incomplete reactions will lead to a mixture of compounds.

Solutions:

  • Recrystallization: Carefully select a solvent system for recrystallization. A mixture of a polar and a non-polar solvent can be effective.[15]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate isomers.

  • Analytical Characterization: Use ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the purity and identity of the final product.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1-chloro-3-fluoro-2-methylbenzene
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).

  • Add dry dichloromethane as the solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) to the suspension with vigorous stirring.

  • After the addition is complete, add a solution of 1-chloro-3-fluoro-2-methylbenzene (1.0 eq) in dry dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[16]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Protocol 2: Hydrolysis of 1-(4-chloro-2-fluoro-3-methylphenyl)propan-1-one
  • Dissolve the crude propiophenone intermediate from the previous step in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation Conditions (Hypothetical Data)

EntryLewis AcidSolventTemperature (°C)Time (h)Yield of Desired Isomer (%)
1AlCl₃Dichloromethane0 to RT465
2FeCl₃Dichloromethane0 to RT658
3AlCl₃1,2-DichloroethaneRT472
4AlCl₃Dichloromethane-20 to RT575

Visualizations

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis Starting Material 1-chloro-3-fluoro-2-methylbenzene Intermediate 1-(4-chloro-2-fluoro-3-methylphenyl)propan-1-one Starting Material->Intermediate Acylation Reagents1 Propionyl Chloride, AlCl₃ Reagents1->Intermediate Final_Product 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid Intermediate->Final_Product Hydrolysis Reagents2 NaOH, H₂O, EtOH Reagents2->Final_Product

Caption: Synthetic workflow for 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid.

Regioselectivity cluster_directing_effects Directing Effects cluster_positions Potential Acylation Positions Aromatic_Ring Me Methyl (Activating, o,p) p6 Me->p6 para p4 Me->p4 ortho (sterically hindered) Cl Chloro (Deactivating, o,p) Cl->p6 ortho F Fluoro (Deactivating, o,p) p5 F->p5 ortho

Caption: Directing effects influencing regioselectivity in Friedel-Crafts acylation.

References

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. [Link]

  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Experiment 1: Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • PMC. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • Asian Journal of Chemistry. Unexpected Hydrolysis of Ester Derivative. [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Chapter 15 Reactions of Aromatic Compounds. [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • PMC. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. [Link]

  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]

  • MDPI. Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. [Link]

  • Cognito. Directing Effects Revision notes | International A-Level · CIE. [Link]

  • AIChE. (408e) Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

  • Google Patents. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Vaia. Use Figure 16-11 to explain why Friedel–Crafts alkylations often give polysubstitution but Friedel–Crafts acylations do not. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

  • Scielo. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

  • YouTube. Purification of Impure Samples by Crystallization - MeitY OLabs. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of predicted versus experimental spectroscopic data for the structural validation of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization. Here, we move beyond a simple recitation of methods to explain the underlying principles and causal relationships that inform our experimental choices and data interpretation.

The structural elucidation of novel chemical entities is a cornerstone of chemical and pharmaceutical research. Each spectroscopic technique provides a unique piece of the puzzle, and only through their synergistic application can a structure be confirmed with a high degree of confidence. This document serves as a practical guide to this validation process, using 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid as a case study.

Predicted Spectroscopic Signatures

Before embarking on experimental analysis, it is crucial to predict the expected spectroscopic signatures based on the proposed molecular structure. This predictive approach allows for a more targeted analysis of the experimental data and aids in the early identification of any discrepancies.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal key information about the number of different types of protons and their neighboring environments. Substituents on a benzene ring influence the chemical shifts of the aromatic protons, with electron-withdrawing groups generally causing a downfield shift[1].

  • Aromatic Protons: The two aromatic protons are expected to appear as doublets in the region of δ 7.0-7.5 ppm. The fluorine and chlorine substituents will influence their exact chemical shifts.

  • Methine Proton (-CH): The proton on the carbon adjacent to the carboxylic acid will likely appear as a quartet due to coupling with the neighboring methyl protons, in the δ 3.5-4.0 ppm range.

  • Methyl Protons (-CH₃): The methyl group on the propanoic acid chain will present as a doublet, coupling with the methine proton, expected around δ 1.4-1.6 ppm. The methyl group attached to the benzene ring will appear as a singlet in the δ 2.0-2.5 ppm region.

  • Carboxylic Acid Proton (-COOH): This proton will exhibit a broad singlet at a significantly downfield position, typically δ 10-13 ppm, due to hydrogen bonding.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide a count of the unique carbon environments. Aromatic carbons typically resonate in the δ 110-160 ppm range[1].

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to be the most downfield signal, typically appearing above δ 170 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the substitution pattern. The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns and shifts.

  • Aliphatic Carbons: The methine carbon of the propanoic acid moiety is expected around δ 40-50 ppm, while the methyl carbon will be further upfield, around δ 15-20 ppm. The ring-attached methyl carbon will also be in this upfield region.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The chemical shift of fluorine is very sensitive to its electronic environment[2]. For a fluorine atom on a benzene ring, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃. It will likely appear as a doublet due to coupling with the ortho proton.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • O-H Stretch: A very broad absorption is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid O-H bond due to hydrogen bonding[3].

  • C=O Stretch: A strong, sharp peak is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid[3].

  • C-Cl and C-F Stretches: Absorptions for the C-Cl bond are typically found in the 600-800 cm⁻¹ range, while the C-F stretch will appear in the 1000-1400 cm⁻¹ region[4].

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ range[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₀ClFO₂ ≈ 216.03 g/mol ). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope[5].

  • Fragmentation: Common fragmentation patterns for such molecules include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the bond between the aromatic ring and the propanoic acid side chain[5].

Experimental Protocols

To validate the structure of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid, a systematic acquisition of spectroscopic data is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

    • ¹⁹F NMR: If the spectrometer is equipped with a fluorine probe, acquire a one-dimensional fluorine spectrum.

    • 2D NMR (Optional but Recommended): Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively, providing definitive structural assignments.

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.

  • Mass Analysis: The ionized sample is introduced into the mass analyzer (e.g., quadrupole, time-of-flight), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Structural Validation: A Comparative Analysis

The core of the validation process lies in the detailed comparison of the acquired experimental data with the predicted spectroscopic features.

Technique Predicted Feature Expected Experimental Observation Structural Confirmation
¹H NMR Aromatic protons as doublets (δ 7.0-7.5)Two distinct doublets in the aromatic region.Confirms the disubstituted aromatic ring and the relative positions of the protons.
Methine proton as a quartet (δ 3.5-4.0)A quartet signal integrated to one proton.Confirms the -CH(CH₃)COOH moiety.
Propanoic methyl as a doublet (δ 1.4-1.6)A doublet signal integrated to three protons.Confirms the -CH(CH₃)COOH moiety and its coupling to the methine proton.
Ring methyl as a singlet (δ 2.0-2.5)A singlet signal integrated to three protons.Confirms the methyl group attached to the benzene ring.
Carboxylic acid proton as a broad singlet (δ 10-13)A broad signal that disappears upon D₂O exchange.Confirms the presence of the carboxylic acid group.
¹³C NMR Carbonyl carbon (> δ 170)A signal in the far downfield region.Confirms the carboxylic acid functional group.
Six aromatic carbon signals (δ 110-160)Six distinct signals, with the one bonded to fluorine showing a large C-F coupling constant.Confirms the substitution pattern on the benzene ring.
Three aliphatic carbon signalsSignals corresponding to the methine and two methyl carbons.Confirms the aliphatic portion of the molecule.
¹⁹F NMR A signal between -100 and -140 ppmA single resonance, likely a doublet due to coupling with the ortho proton.Confirms the presence and environment of the fluorine atom.
IR Broad O-H stretch (2500-3300 cm⁻¹)A broad absorption band in this region.Confirms the carboxylic acid O-H group.
Strong C=O stretch (~1700 cm⁻¹)A sharp, intense absorption peak.Confirms the carbonyl of the carboxylic acid.
C-Cl and C-F stretchesCharacteristic absorptions in the fingerprint region.Supports the presence of halogen substituents.
MS Molecular ion peak (m/z ≈ 216) with M+2A peak at the expected molecular weight and an isotopic peak for chlorine.Confirms the molecular formula and the presence of one chlorine atom.
Fragmentation patternFragments corresponding to logical losses (e.g., -COOH).Provides further evidence for the proposed structure.

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edge [color="#34A853"];

Proposed_Structure [label="Proposed Structure:\n2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid", shape=box, fillcolor="#FBBC05"]; Prediction [label="Predict Spectroscopic Data"]; Experiment [label="Acquire Experimental Data"]; Comparison [label="Compare Predicted vs. Experimental Data", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validated_Structure [label="Validated Structure", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Discrepancy [label="Discrepancy?\nRe-evaluate Structure", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Proposed_Structure -> Prediction; Proposed_Structure -> Experiment; Prediction -> Comparison; Experiment -> Comparison; Comparison -> Validated_Structure [label="Match"]; Comparison -> Discrepancy [label="No Match"]; }

Caption: Logical flow for spectroscopic structure validation.

Conclusion

The structural validation of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid is a multi-faceted process that relies on the convergence of evidence from various spectroscopic techniques. By first predicting the expected spectral outcomes and then systematically acquiring and interpreting experimental data, researchers can build a robust and self-validating case for the proposed molecular structure. Any significant deviation between the predicted and observed data would necessitate a re-evaluation of the proposed structure, highlighting the iterative and evidence-based nature of chemical characterization. This guide provides a framework for such an analysis, emphasizing the importance of a deep understanding of spectroscopic principles for confident structural elucidation.

References

  • McLAFFERTY, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Stanciu, I. (2026). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • PubChem. 2-(4-chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • Fluorine NMR. Stanford University. [Link]

  • Infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Experimental Determination of Structure of propanoic acid. YouTube. [Link]

Sources

A Comparative Guide to the Cost-Effective Synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic Acid (Loxoprofen)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid, the active pharmaceutical ingredient (API) in Loxoprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) prized for its potent analgesic, anti-inflammatory, and antipyretic properties. As with any commercially successful pharmaceutical, the efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance. The selection of a synthetic route in a drug development and manufacturing setting is a multi-faceted decision, weighing raw material costs, reagent toxicity, process complexity, overall yield, and environmental impact.

This guide provides an in-depth analysis of various documented synthesis methods for Loxoprofen. We will dissect the strategic choices behind each pathway, present comparative data, and offer detailed experimental protocols for key methodologies. Our objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions when selecting or optimizing a synthesis strategy for this important molecule.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of Loxoprofen and its sodium salt, Loxoprofen Sodium, has been approached from several distinct chemical starting points. Each route presents a unique set of advantages and challenges related to cost, safety, and industrial applicability. We will explore three prominent strategies found in the patent literature.

Method 1: Synthesis via Enamine Alkylation

This approach is a popular choice in industrial settings due to its relatively straightforward bond-forming strategy. The core of this method involves the reaction of an enamine, derived from cyclopentanone and a secondary amine like morpholine, with an electrophilic benzylic halide.

The causality behind using an enamine is rooted in its nucleophilic character at the α-carbon, a principle established by Gilbert Stork. This "Stork enamine alkylation" provides a milder alternative to traditional enolate alkylations, often avoiding the need for cryogenic temperatures and extremely strong, hazardous bases. The subsequent hydrolysis of the resulting iminium salt and the ester group, followed by decarboxylation, yields the final product.

dot```dot graph Method_1 { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Cyclopentanone [label="Cyclopentanone +\nMorpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="N-(1-cyclopentenyl)morpholine\n(Enamine Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Propionate [label="Methyl 2-(4-bromomethylphenyl)\npropionate", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="Enamine Alkylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Acid Hydrolysis &\nSalt Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Loxoprofen [label="Loxoprofen Sodium", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cyclopentanone -> Enamine [label="Dehydration"]; Enamine -> Alkylation; Propionate -> Alkylation; Alkylation -> Hydrolysis [label="Condensation Product"]; Hydrolysis -> Loxoprofen; }

Caption: A multi-step synthesis pathway starting from Toluene.

Method 3: Dieckmann Condensation Approach

A more convergent and potentially cost-effective strategy involves the Dieckmann condensation. This intramolecular cyclization of a diester forms a β-keto ester, in this case, the cyclopentanone ring. One patented method utilizes adipic acid diester as a low-cost starting material, which undergoes condensation with 2-(4-bromomethyl phenyl) propionate.

[1]This approach is attractive because adipic acid is an inexpensive, high-volume industrial chemical. B[1]y building the cyclopentanone ring as part of the main reaction sequence, it can circumvent the use of more expensive pre-formed cyclopentanone derivatives. The subsequent hydrolysis and decarboxylation steps are typically robust and high-yielding.

Cost-Effectiveness and Performance Comparison

The economic viability of a synthesis route is determined by a combination of factors. A truly cost-effective process is not just about cheap starting materials but also about high efficiency, safety, and minimal environmental burden.

ParameterMethod 1: Enamine AlkylationMethod 2: from p-Substituted PrecursorsMethod 3: Dieckmann Condensation
Starting Materials Cyclopentanone, Morpholine, 2-(4-bromomethylphenyl) propionateToluene or p-Methylacetophenone[2][3] Adipic acid diester, 2-(4-bromomethyl phenyl) propionate
Key Reagents Triethylamine, HCl[4] AlCl₃, Cyanides (NaCN, KCN), Brominating agents[3] Strong base (e.g., Sodium Methoxide), Acid for hydrolysis
Process Complexity Moderate; 3-4 main steps.High; often 6+ steps.[3] Moderate; ~4 main steps.
Reported Yield ~43-77% (overall)[4] Varies significantly by step; overall yield can be lower.High yield claimed for key condensation step.
Scalability Good; widely used in industrial practice.Challenging due to multiple steps and purifications.Good; utilizes inexpensive bulk chemicals.
Safety & Environmental Use of morpholine and triethylamine requires handling protocols.Use of highly toxic cyanides is a major concern. F[3][4]riedel-Crafts requires stoichiometric AlCl₃ (waste).Use of strong bases requires careful handling. Solvents are often recoverable.
Cost-Effectiveness Balanced. Good trade-off between raw material cost and process efficiency.Potentially Low. Cheap starting materials but high processing costs and potential for low overall yield.Potentially High. Very low-cost starting materials (adipic acid) can significantly reduce overall cost.

dot

Caption: Key factors influencing the cost-effectiveness analysis of a chemical synthesis.

Detailed Experimental Protocols

The following protocols are derived from the patent literature and represent a procedural outline for conducting the synthesis. They should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Loxoprofen Synthesis via Enamine Alkylation[4]

Step 1: Preparation of N-(1-cyclopentenyl)morpholine

  • To a reaction vessel equipped with a Dean-Stark trap, add cyclopentanone (0.2 mol), morpholine (0.22 mol), and toluene (150 mL).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue reflux until no more water is collected (approx. 8 hours).

  • Cool the reaction mixture. Distill under reduced pressure to remove toluene and excess morpholine.

  • Collect the product fraction, N-(1-cyclopentenyl)morpholine, via vacuum distillation.

Step 2: Alkylation and Hydrolysis

  • Dissolve methyl 2-(4-bromomethylphenyl)propionate (0.1 mol) in a suitable solvent like toluene.

  • In a separate flask, add N-(1-cyclopentenyl)morpholine (0.11 mol) and solvent.

  • Under reflux conditions, slowly add the methyl 2-(4-bromomethylphenyl)propionate solution to the enamine solution.

  • Maintain reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and add an aqueous alkali solution (e.g., NaOH) for hydrolysis.

  • Separate the aqueous phase. The aqueous phase contains the sodium salt of the hydrolyzed product.

  • Acidify the aqueous phase with a mineral acid (e.g., HCl) to precipitate Loxoprofen acid.

  • Filter, wash, and dry the crude product. Recrystallize from a suitable solvent to obtain pure Loxoprofen.

Protocol 2: Loxoprofen Synthesis via Dieckmann Condensation[2][5]

Step 1: Preparation of Intermediate Compound (I)

  • To a solution of sodium methoxide in methanol (35% mass concentration), add dimethyl adipate and 2-(4-bromomethylphenyl)methyl propionate in toluene.

  • Heat the mixture to reflux and maintain for 1-1.5 hours.

  • After cooling, add water and toluene to the reaction mixture. Stir and allow the layers to separate.

  • Wash the organic layer sequentially with water, dilute HCl, dilute NaOH solution, and brine.

  • Concentrate the organic layer under reduced pressure to yield the intermediate compound (I).

Step 2: Hydrolysis and Decarboxylation to Intermediate (II)

  • Add the intermediate compound (I) to a mixture of acetic acid, water, and concentrated sulfuric acid.

  • Heat the reaction mass to approximately 95°C and maintain for about 7 hours.

  • Cool the reaction mixture and pour it into chilled water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain the intermediate compound (II), which is Loxoprofen acid.

Step 3: Salt Formation

  • Dissolve the intermediate compound (II) in acetone.

  • Add a stoichiometric amount of sodium hydroxide solution.

  • Stir until salt formation is complete.

  • Filter the resulting solid, wash with acetone, and dry to obtain Loxoprofen Sodium.

Conclusion and Outlook

The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid offers a classic case study in process chemistry, where the "best" route is highly dependent on the specific objectives of the manufacturer.

  • The Enamine Alkylation route represents a robust and balanced method, making it a reliable choice for industrial production where predictability and process control are key.

  • Synthesis pathways starting from basic feedstocks like toluene are theoretically the cheapest in terms of raw materials, but their multi-step nature presents significant challenges in maintaining high overall yields and managing processing costs. *[2][3] The Dieckmann Condensation approach, particularly using adipic acid diester, is highly promising from a cost-of-goods perspective. I[1]ts reliance on inexpensive bulk chemicals makes it an attractive target for large-scale manufacturing, provided the process can be robustly optimized.

Ultimately, the most cost-effective method is one that is not only economical on paper but is also safe, scalable, environmentally responsible, and consistently produces a high-quality product. Future innovations will likely focus on catalytic methods to reduce waste, shorten pathways, and further improve the overall economic and green chemistry profile of Loxoprofen synthesis.

References

  • Industrial production method of high purity loxoprofen sodium dehydrate.
  • Loxoprofen Polymorphs And Process For The Prepar
  • Loxoprofen Derivative Supply | Pharmaceutical Intermedi
  • Method for synthesizing loxoprofen sodium.
  • Synthetic method of loxoprofen sodium.
  • Loxoprofen sodium synthesis method.
  • Synthesis method of loxoprofen sodium.
  • Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • 2-(4-methylphenyl)propionic acid syntehsis method.

Sources

Safety Operating Guide

2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid Proper Disposal Procedures

Part 1: Executive Summary & Core Directive

Operational Status: HALOGENATED ORGANIC WASTE Immediate Action: Segregate from non-halogenated solvents and strong oxidizers. Disposal Path: High-Temperature Incineration (via licensed hazardous waste contractor).

This guide defines the disposal protocols for 2-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid . Due to the specific nature of this pharmaceutical intermediate, these procedures are grounded in the safety standards for Halogenated Aromatic Carboxylic Acids . This class-based approach ensures maximum safety margins, treating the compound as a corrosive, toxic, and environmentally persistent substance.

Part 2: Hazard Identification & Safety Profile

Effective disposal requires understanding the chemical's behavior.[1][2] As a halogenated aromatic acid, this compound presents a triad of risks: corrosivity, toxicity, and environmental persistence.

Hazard CategoryClassification (GHS/Derived)Operational Implication
Health Skin Corr.[3][4][5][6] 1B / Eye Dam. 1 Causes severe skin burns and eye damage.[3][5] Acidic moiety attacks tissue.
Toxicity Acute Tox. 3 (Oral) Toxic if swallowed.[7] Halogenated aromatics often exhibit systemic toxicity.
Environmental Aquatic Acute 1 Very toxic to aquatic life. Halogens (Cl, F) increase environmental persistence.
Reactivity Incompatible Reacts violently with strong oxidizers and strong bases.

Expert Insight: The presence of both Chlorine and Fluorine atoms on the phenyl ring significantly increases the stability of the molecule, making it resistant to standard biodegradation. Therefore, drain disposal is strictly prohibited. [1]

Part 3: Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and packaged correctly to prevent reaction or leakage.[7]

Segregation Protocols
  • DO NOT MIX with non-halogenated solvents (e.g., Acetone, Ethanol). Mixing increases the volume of expensive halogenated waste.[8]

  • DO NOT MIX with strong bases (NaOH, KOH) or oxidizers (Peroxides, Nitric Acid). This can generate heat or toxic gases.[1][2][3][6][9]

  • Store in a dedicated "Halogenated Organic Solid" or "Halogenated Organic Liquid" stream.

Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or glass containers with PTFE-lined caps. Avoid metal containers due to acidic corrosion risk.

  • Labeling:

    • Chemical Name: Full IUPAC name (no abbreviations).

    • Hazard Checkboxes: Corrosive, Toxic.

    • Constituents: Explicitly list "Contains Fluorine/Chlorine" to alert the incineration facility.

Part 4: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance)
  • Collection: Transfer solid waste into a wide-mouth HDPE jar.

  • Double-Bagging: If the material is a fine powder, place the primary container inside a clear, sealable secondary bag to contain dust.

  • Tagging: Attach a hazardous waste tag indicating "Toxic Solid, Organic, N.O.S. (Halogenated Acid)" .[10]

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Workflow B: Liquid Waste (Solutions)
  • PH Check: If the solution is highly acidic (pH < 2), do not neutralize in the waste container unless authorized by your facility's safety officer. Neutralization generates heat.[2]

  • Transfer: Pour into the "Halogenated Organic Solvents/Liquids" carboy.

    • Note: Even if dissolved in a non-halogenated solvent (like methanol), the presence of this solute classifies the entire mixture as halogenated waste.

  • Venting: Ensure the cap is vented if there is any risk of off-gassing, though this is rare for propanoic acid derivatives.

Workflow C: Empty Containers
  • Triple Rinse: Rinse the empty container three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label and mark as "Empty."

  • Disposal: Discard the clean, dry container as standard lab trash (glass/plastic) or recycle if permitted.

Part 5: Emergency Spill Response Logic

In the event of a spill, immediate action is required to prevent exposure and environmental release.[7][9]

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it manageable?) Start->Assess Evacuate Evacuate Lab & Call EHS (Major Spill) Assess->Evacuate High Risk / >100g PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat (Respirator if dust is present) Assess->PPE Low Risk / <100g Contain Containment: Circle spill with absorbent socks PPE->Contain Neutralize Neutralization (Optional): Apply Sodium Bicarbonate to acid Contain->Neutralize Absorb Absorb: Use Vermiculite or Chem-Sorb pads Neutralize->Absorb Collect Collection: Sweep into hazardous waste bag Absorb->Collect Label Label as Hazardous Waste (Debris from Spill) Collect->Label

Figure 1: Decision logic for responding to a spill of halogenated aromatic acid. Note that neutralization is recommended for acids to reduce corrosivity before collection.

Part 6: Technical Data & Waste Codes

Use these parameters for waste profile characterization.

ParameterValue / Description
Chemical Class Halogenated Aromatic Carboxylic Acid
Physical State Solid (typically white to off-white powder)
RCRA Waste Code (US) D002 (Corrosive, if pH < 2) or P/U Listed (Check specific state lists; default to non-specific halogenated organic).
UN Number (Suggested) UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.)
Destruction Method High-Temperature Incineration (Required to break C-F and C-Cl bonds safely).

Part 7: References

  • National Institute of Standards and Technology (NIST). Propanoic acid, 2-chloro, 2-methylpropyl ester (Structural Analog Data). NIST Chemistry WebBook. [Link]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Halogenated Solvents and Acids. Dartmouth Policy Portal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Segregation of Halogenated Wastes. VUMC OCRS. [Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances: Halogenated Hydrocarbons. HSC Chemistry.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.